molecular formula C17H12F4O B12969859 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one

Cat. No.: B12969859
M. Wt: 308.27 g/mol
InChI Key: WXXWJPIHRSGLPE-PKNBQFBNSA-N
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Description

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one is a fluorinated chalcone derivative offered for research purposes. This compound features a phenyl ring and a 4-fluoro-3-(trifluoromethyl)phenyl ring linked by an unsaturated enone bridge, a structure closely related to other researched chalcones like 1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one . The strategic incorporation of fluorine and trifluoromethyl groups is a common strategy in medicinal chemistry to influence a molecule's lipophilicity, metabolic stability, and binding affinity . As part of the chalcone chemical family, this scaffold is of significant interest in scientific research for its potential as a synthetic intermediate and its diverse range of investigated biological activities. Researchers explore these properties in areas such as enzyme inhibition and the development of novel therapeutic agents. The compound is strictly intended for in vitro laboratory analysis. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and conduct their own characterization, such as by NMR and mass spectrometry, to confirm the identity and purity of the compound upon receipt.

Properties

Molecular Formula

C17H12F4O

Molecular Weight

308.27 g/mol

IUPAC Name

(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]-1-phenylbut-2-en-1-one

InChI

InChI=1S/C17H12F4O/c1-11(9-16(22)12-5-3-2-4-6-12)13-7-8-15(18)14(10-13)17(19,20)21/h2-10H,1H3/b11-9+

InChI Key

WXXWJPIHRSGLPE-PKNBQFBNSA-N

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/C2=CC(=C(C=C2)F)C(F)(F)F

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)C2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The presence of trifluoromethyl groups in organic compounds often enhances their binding affinity to biological targets, such as enzymes and receptors. This characteristic is attributed to increased hydrophobic interactions and the potential for hydrogen bonding, making 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one a valuable candidate for pharmacological studies aimed at understanding its mechanism of action against various diseases, including cancer and inflammatory conditions.

Case Studies
Several studies have highlighted the compound's potential therapeutic applications:

  • Antitumor Activity : Research has indicated that derivatives of this compound exhibit promising antitumor activity. For instance, compounds with similar structural features have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.
  • Enzyme Inhibition : The compound's structural modifications have been linked to enhanced enzyme inhibition properties, which could lead to the development of new drugs targeting specific pathways involved in disease progression.

Synthetic Applications

Organic Synthesis
this compound serves as an intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in multiple chemical reactions, including:

  • Michael Addition Reactions : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of more complex structures.
  • Cross-Coupling Reactions : It can also be utilized in cross-coupling reactions to synthesize biaryl compounds, which are significant in medicinal chemistry.

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties:

  • Fluorinated Polymers : The compound can be used to synthesize fluorinated polymers that exhibit superior chemical resistance, thermal stability, and low friction properties. These materials are beneficial in applications such as coatings and seals where durability is critical.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and fluoro-substituted phenyl ring contribute to its unique reactivity and binding properties. These interactions can modulate biological pathways and exert various effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related enones and trifluoromethyl/fluoro-substituted aromatic ketones (Table 1).

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups Reference
3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one C₁₇H₁₂F₄O 308.28 -CF₃ (3), -F (4) on phenyl ring α,β-unsaturated ketone -
1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one C₁₁H₉F₃O 214.18 -CF₃ (3) on phenyl ring α,β-unsaturated ketone
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one C₁₆H₁₃FO₂ 268.28 -F (4), -OCH₃ (4) on phenyl rings α,β-unsaturated ketone
1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one C₂₁H₂₀F₃N₂O 382.40 -CF₃ (3) on phenyl, piperazinyl group α,β-unsaturated ketone, amine
1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine C₁₁H₁₂F₃N 215.21 -CF₃ (4) on phenyl ring Alkene, primary amine

Key Observations:

Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) and fluoro (-F) groups enhance electrophilicity of the enone system, favoring Michael addition reactions. This contrasts with methoxy (-OCH₃)-substituted analogs, which exhibit electron-donating effects .

Steric and Lipophilic Profiles : The meta-CF₃ and para-F substitution in the target compound increases steric bulk and lipophilicity (logP ~3.5 estimated) compared to simpler analogs like 1-[3-(trifluoromethyl)phenyl]but-3-en-1-one (logP ~2.8) .

Biological Activity

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one, commonly referred to as a substituted chalcone, is an organic compound notable for its unique structure featuring a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.

  • Molecular Formula : C17H12F4O
  • Molecular Weight : 308.27 g/mol
  • Structure : The compound contains a phenyl group, a butenone moiety, and a trifluoromethyl group, which enhances its chemical stability and reactivity.

Synthesis

The synthesis of this compound typically involves:

  • Combining 4-fluoro-3-(trifluoromethyl)benzaldehyde with a suitable enone in the presence of a base.
  • Allowing the reaction to proceed under reflux conditions to facilitate the formation of the double bond.
  • Purifying the resultant product through standard organic purification methods.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, chalcone derivatives have shown effectiveness in inhibiting microtubule assembly, which is crucial for cancer cell division. In particular, studies have demonstrated that certain analogs can induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase activity and causing morphological changes at low concentrations .

Enzyme Inhibition

The trifluoromethyl group is known to enhance binding affinity to biological targets such as enzymes or receptors. This enhancement is often attributed to increased hydrophobic interactions and the ability to participate in hydrogen bonding. For example, compounds with similar structures have been reported to inhibit key enzymes involved in tumor progression and inflammation .

Study on Microtubule Destabilization

In a recent study involving chalcone derivatives, it was found that several compounds effectively inhibited microtubule assembly at concentrations around 20 μM. The three most promising compounds exhibited apoptosis-inducing effects on MDA-MB-231 cells, confirming their potential as anticancer agents .

CompoundIC50 (μM)Effect on Cell Line
Compound A10Induces apoptosis
Compound B15Inhibits proliferation
This compoundTBDTBD

Molecular Modeling Studies

Molecular modeling studies have suggested that the unique structural features of this compound may allow it to interact favorably with various biological targets. These studies indicate potential pathways through which this compound could exert its biological effects, including modulation of signaling pathways involved in cell growth and survival .

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